1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClF2N2O2S and a molecular weight of 244.65 g/mol . This compound is known for its applications in various fields of scientific research, particularly in chemistry and biology.
Preparation Methods
The synthesis of 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3,5-dimethyl-1H-pyrazole with difluoromethylating agents followed by sulfonylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale reactions under controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is utilized in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity . The difluoromethyl group can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds such as:
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: This compound lacks the difluoromethyl group, which can affect its reactivity and applications.
3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but without the difluoromethyl group, leading to different chemical properties and uses.
Properties
IUPAC Name |
1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClF2N2O2S/c1-3-5(14(7,12)13)4(2)11(10-3)6(8)9/h6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIWWBFDPRHELR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(F)F)C)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424524 |
Source
|
Record name | 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943152-92-9 |
Source
|
Record name | 1-Difluoromethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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